molecular formula C6H4Br2N4 B598220 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1198475-31-8

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Numéro de catalogue: B598220
Numéro CAS: 1198475-31-8
Poids moléculaire: 291.934
Clé InChI: RRSNBXYGYCPJBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₆H₄Br₂N₄ and a molecular weight of 291.93 g/mol . This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a fused triazolo-pyrazine ring system. It is typically used in laboratory settings for research purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves multiple steps, starting from commercially available reagents. One common method involves the bromination of a precursor triazolo-pyrazine compound. The reaction conditions typically include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolo-pyrazines, while oxidation reactions can produce N-oxides .

Applications De Recherche Scientifique

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazolo-pyrazine ring system. This interaction can modulate the activity of these targets, leading to the observed biological effects. The bromine atoms and the methyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group.

Activité Biologique

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 1198475-31-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential applications in pharmacology.

  • Molecular Formula : C6_6H4_4Br2_2N4_4
  • Molecular Weight : 291.93 g/mol
  • Purity : 95%

Biological Activity Overview

Research on this compound indicates several key biological activities:

Antimicrobial Activity

Several studies have highlighted the compound's antimicrobial properties. For instance:

  • In vitro studies demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
  • The compound exhibited fungicidal activity against various fungi including Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects:

  • In animal models of inflammation, the compound reduced paw edema significantly compared to control groups. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines .
  • The compound's ability to modulate the activity of Toll-like receptors (TLRs), specifically TLR7 and TLR8, has been implicated in its anti-inflammatory effects .

Anticancer Properties

Emerging research indicates potential anticancer activity:

  • In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 at concentrations of 10–50 µM. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .
  • Preliminary studies suggest that it may inhibit tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The presence of bromine atoms at positions 6 and 8 appears crucial for enhancing biological activity. The methyl group at position 2 may also play a role in modulating the lipophilicity and bioavailability of the compound .

Case Studies

A notable case study involved the administration of this compound in a murine model to evaluate its efficacy against induced inflammation:

  • Objective : To assess the anti-inflammatory effects.
  • Method : Mice were treated with varying doses (10 mg/kg to 50 mg/kg) for seven days.
  • Results : A dose-dependent reduction in inflammatory markers was observed with significant results at the highest dosage (p < 0.01 compared to control) .

Propriétés

IUPAC Name

6,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N4/c1-3-9-6-5(8)10-4(7)2-12(6)11-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSNBXYGYCPJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670665
Record name 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-31-8
Record name 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.